molecular formula C16H18N4O3 B259520 1-[3-(MORPHOLIN-4-YL)PROPYL]-1H,4H-CHROMENO[3,4-D][1,2,3]TRIAZOL-4-ONE

1-[3-(MORPHOLIN-4-YL)PROPYL]-1H,4H-CHROMENO[3,4-D][1,2,3]TRIAZOL-4-ONE

Cat. No.: B259520
M. Wt: 314.34 g/mol
InChI Key: QAOWVAXBYUQEOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(MORPHOLIN-4-YL)PROPYL]-1H,4H-CHROMENO[3,4-D][1,2,3]TRIAZOL-4-ONE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(MORPHOLIN-4-YL)PROPYL]-1H,4H-CHROMENO[3,4-D][1,2,3]TRIAZOL-4-ONE typically involves multi-step organic reactions One common approach involves the cyclization of appropriate precursors under controlled conditionsThe morpholine group is then introduced via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[3-(MORPHOLIN-4-YL)PROPYL]-1H,4H-CHROMENO[3,4-D][1,2,3]TRIAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[3-(MORPHOLIN-4-YL)PROPYL]-1H,4H-CHROMENO[3,4-D][1,2,3]TRIAZOL-4-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(MORPHOLIN-4-YL)PROPYL]-1H,4H-CHROMENO[3,4-D][1,2,3]TRIAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(MORPHOLIN-4-YL)PROPYL]-1H,4H-CHROMENO[3,4-D][1,2,3]TRIAZOL-4-ONE is unique due to its chromeno[3,4-d][1,2,3]triazole core, which imparts distinct biological activities and chemical properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

1-(3-morpholin-4-ylpropyl)chromeno[3,4-d]triazol-4-one

InChI

InChI=1S/C16H18N4O3/c21-16-14-15(12-4-1-2-5-13(12)23-16)20(18-17-14)7-3-6-19-8-10-22-11-9-19/h1-2,4-5H,3,6-11H2

InChI Key

QAOWVAXBYUQEOA-UHFFFAOYSA-N

SMILES

C1COCCN1CCCN2C3=C(C(=O)OC4=CC=CC=C43)N=N2

Canonical SMILES

C1COCCN1CCCN2C3=C(C(=O)OC4=CC=CC=C43)N=N2

Origin of Product

United States

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